molecular formula C6H15ClN2O2 B554858 L-Ornithine, N2-methyl- CAS No. 16748-29-1

L-Ornithine, N2-methyl-

Cat. No. B554858
CAS RN: 16748-29-1
M. Wt: 146.19 g/mol
InChI Key: OUPNMQRLBAANLP-JEDNCBNOSA-N
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Description

L-Ornithine, N2-methyl- is a compound with the formula C₆H₁₄N₂O₂ . It is a derivative of L-Ornithine, a non-proteinogenic amino acid that plays a vital role in various physiological processes in the human body . L-Ornithine is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism .


Molecular Structure Analysis

L-Ornithine, N2-methyl- contains a total of 23 bonds; 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

L-Ornithine, N2-methyl- is involved in various chemical reactions. For instance, it has been shown that the L-selective ornithine deacetylase ArgE catalyses hydrolysis of a wide range of N-acyl-amino acid substrates .

Safety And Hazards

According to the available safety data sheets, L-Ornithine, N2-methyl- is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Research is ongoing to explore the potential applications of L-Ornithine, N2-methyl-. For instance, a study has used data about molecules from drug banks for screening. A total of 15 drugs that are similar in structure to L-Ornithine, the substrate of PvdA, and 30 drugs that are sub-structures of L-Ornithine were virtually docked against PvdA . This suggests potential future directions in drug discovery and development.

properties

IUPAC Name

(2S)-5-amino-2-(methylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8-5(6(9)10)3-2-4-7/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRWQPFBXDVLAH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426397
Record name L-Ornithine, N2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Ornithine, N2-methyl-

CAS RN

16748-29-1
Record name N2-Methyl-L-ornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016748291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Ornithine, N2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-METHYL-L-ORNITHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YQ110TMJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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